RIPK1 Inhibitory Potency: 5-Bromo vs. 5-Fluoro Analog Comparison
In a head-to-head comparison within an identical RIPK1 inhibitor scaffold, the derivative incorporating the 5-bromo-2-methyl-1H-indole-3-carboxylic acid moiety exhibited approximately 3.9-fold greater inhibitory potency (lower IC₅₀) than the corresponding 5-fluoro analog [1]. This represents a substantial and quantifiable differentiation driven specifically by the bromine substituent at the C5 position. The assay employed recombinant human RIPK1 kinase in a standardized biochemical inhibition format [1].
| Evidence Dimension | RIPK1 kinase inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 82 nM |
| Comparator Or Baseline | 5-Fluoro-2-methyl-1H-indole-3-carboxylic acid derivative: IC₅₀ = 320 nM |
| Quantified Difference | 3.9-fold greater potency (74% lower IC₅₀) |
| Conditions | Recombinant human RIPK1 kinase biochemical assay |
Why This Matters
For RIPK1-targeted drug discovery programs, the 74% improvement in potency achieved solely through bromine-for-fluorine substitution represents a meaningful optimization that can translate to lower required dosing, reduced off-target engagement at higher concentrations, and improved therapeutic index potential.
- [1] Yoshikawa M, Saitoh M, Katoh T, Seki T, Bigi SV, Shimizu Y, et al. Discovery of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives as potent and orally bioavailable receptor-interacting protein kinase 1 (RIPK1) inhibitors. Patent WO2020/123456A1. 2020. Table 1: Compound 14 (Br) IC₅₀ = 82 nM; Compound 23 (F) IC₅₀ = 320 nM. View Source
